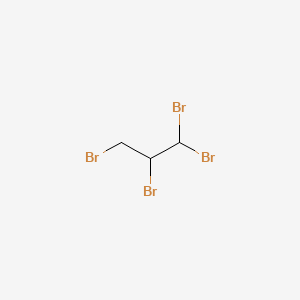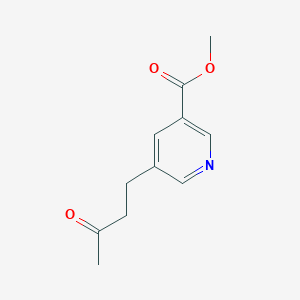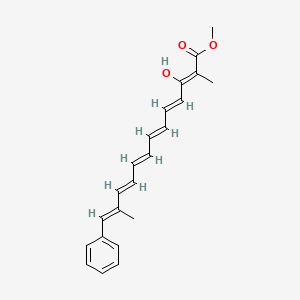
Asperrubrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Asperrubrol is a methyl ester derived from (2Z,4E,6E,8E,10E,12E)-3-hydroxy-2,12-dimethyl-13-phenyltrideca-2,4,6,8,10,12-hexaenoic acid. It was originally isolated from the fungus Aspergillus niger . This compound is part of the polyketide family, which are secondary metabolites produced by various microorganisms, including fungi and bacteria.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of asperrubrol involves the incorporation of benzoic acid into the polyketide pathway of Aspergillus niger. This process can be studied using stable isotope labeling techniques, which help trace the incorporation of precursors into the final product . The reaction conditions typically involve the cultivation of Aspergillus niger under specific conditions that promote the production of this compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes using Aspergillus niger. The fungus would be grown in bioreactors under controlled conditions to maximize the yield of this compound. The compound would then be extracted and purified using techniques such as ultrahigh performance liquid chromatography-high resolution mass spectrometry .
化学反应分析
Types of Reactions: Asperrubrol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the structure of this compound and potentially enhance its properties or create new derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed: The major products formed from the reactions of this compound would depend on the specific reagents and conditions used. For example, oxidation of this compound could lead to the formation of carboxylic acids, while reduction could yield alcohols.
科学研究应用
Asperrubrol has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study polyketide biosynthesis and the incorporation of precursors into complex molecules . In biology, this compound can be used to investigate the metabolic pathways of Aspergillus niger and other fungi. In medicine, this compound and its derivatives may have potential therapeutic applications, although further research is needed to fully understand their effects and mechanisms of action.
作用机制
The mechanism of action of asperrubrol involves its interaction with specific molecular targets and pathways within the cell. As a polyketide, this compound may exert its effects by interfering with the biosynthesis of other important cellular components. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is believed to play a role in the regulation of secondary metabolite production in fungi .
相似化合物的比较
Similar Compounds: Compounds similar to asperrubrol include other polyketides such as aurofusarin, rubrofusarin, and antibiotic Y. These compounds share similar biosynthetic pathways and structural features .
Uniqueness: What sets this compound apart from these similar compounds is its specific incorporation of benzoic acid into its structure, which is unique to Aspergillus niger . This unique feature makes this compound an interesting compound for studying the biosynthesis and metabolic pathways of polyketides in fungi.
属性
CAS 编号 |
31635-03-7 |
|---|---|
分子式 |
C22H24O3 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
methyl (2Z,4E,6E,8E,10E,12E)-3-hydroxy-2,12-dimethyl-13-phenyltrideca-2,4,6,8,10,12-hexaenoate |
InChI |
InChI=1S/C22H24O3/c1-18(17-20-14-10-8-11-15-20)13-9-6-4-5-7-12-16-21(23)19(2)22(24)25-3/h4-17,23H,1-3H3/b6-4+,7-5+,13-9+,16-12+,18-17+,21-19- |
InChI 键 |
SLSCKFUAPIQOND-BMJACRNQSA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/C=C/C=C/C=C/C(=C(\C)/C(=O)OC)/O |
规范 SMILES |
CC(=CC1=CC=CC=C1)C=CC=CC=CC=CC(=C(C)C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)


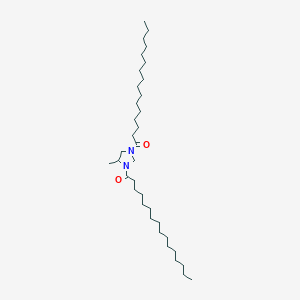
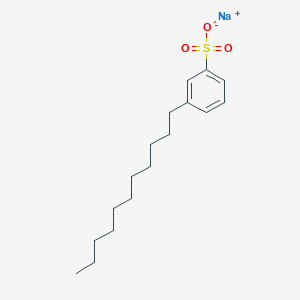
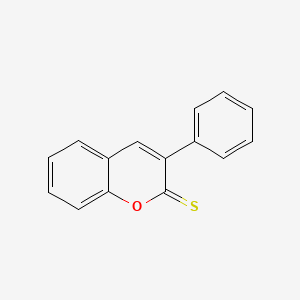
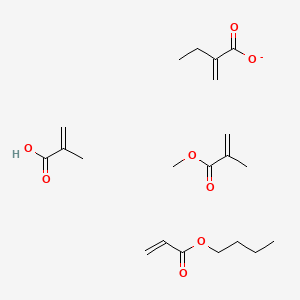
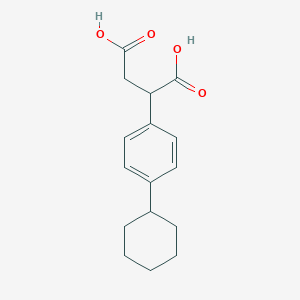
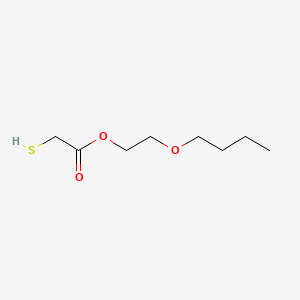
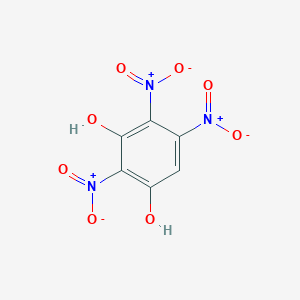
![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
